2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide typically involves the acylation of 4-bromo-2-fluoroaniline with N,N-dimethylacetamide chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the interaction. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)-N,N-dimethylacetamide
- 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide
- 2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide
Uniqueness
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, which influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, and stability in various chemical and biological environments.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-13(2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSSBGGBVMMXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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